molecular formula C7H11F3O B153614 4-(Trifluoromethyl)cyclohexanol CAS No. 75091-93-9

4-(Trifluoromethyl)cyclohexanol

Cat. No. B153614
CAS RN: 75091-93-9
M. Wt: 168.16 g/mol
InChI Key: VJUJYNJEPPWWHS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanol is a pharmaceutical intermediate . It is used in the synthesis of benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)cyclohexanol involves treating a diketone under basic conditions . The stoichiometry of the base determines the product. For instance, catalytic KOH leads to the formation of a stable ketol .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cyclohexanol reveals that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . The molecular formula is C7H11F3O .


Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)cyclohexanol are challenging. It requires 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cyclohexanol is a solid with a molecular weight of 168.16 . It has a refractive index of 1.4070 to 1.4110 and a density of 1.221 at 25 °C .

Scientific Research Applications

Pharmaceutical Intermediate

4-(Trifluoromethyl)cyclohexanol is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specifics of which drugs it is used to produce are not readily available, likely due to proprietary information held by pharmaceutical companies.

Allosteric Enhancers

This compound has been identified as an allosteric enhancer (AE) of agonist activity at the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on a receptor separate from the active site and enhance the receptor’s response to its agonist. This has potential applications in the development of drugs for various neurological and cardiovascular diseases.

Fluorination Reagents

4-(Trifluoromethyl)cyclohexanol could potentially be used in the production of fluorination reagents . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound and is commonly used in the pharmaceutical and agrochemical industries to improve the biological activity of certain compounds.

Safety And Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is classified as a combustible solid .

Future Directions

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds, and there is ongoing research into new methodologies for trifluoromethylation . This includes the development of photoredox-catalyzed radical trifluoromethylation, which has received significant attention .

Relevant Papers Several papers have been published on the topic of 4-(Trifluoromethyl)cyclohexanol and related compounds. These include studies on the synthesis of ketones from biomass-derived feedstock , and the use of photoredox catalysis for trifluoromethylation .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJYNJEPPWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952548
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanol

CAS RN

30129-18-1
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybenzotrifluoride (5 g, 30.8 mmol) was placed in a hydrogen reaction vessel, dissolved in acetic acid (15 ml), and Pt−2O (500 mg) was added. The hydrogen reaction vessel was pressurized with hydrogen (50 psi), and reacted for 16 h. After the reaction finished, the reaction mixture was filtered through Celite, and to the filtrate was added 1N-NaOH, extracted with diethylether, dried over MgSO4, and concentrated in vacuo at rt to give the title compound (4.5 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt−2O
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexanol
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4-(Trifluoromethyl)cyclohexanol
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4-(Trifluoromethyl)cyclohexanol
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4-(Trifluoromethyl)cyclohexanol
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4-(Trifluoromethyl)cyclohexanol
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4-(Trifluoromethyl)cyclohexanol

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